N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is fused with a pyrimidine ring, substituted at the 5-position with a 3-(trifluoromethyl)benzyl group and at the 1-position with an ethyl chain terminating in a cyclopentane carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopentane carboxamide may influence solubility and target binding . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation of molecular geometry .
Properties
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)16-7-3-4-14(10-16)12-28-13-26-18-17(20(28)31)11-27-29(18)9-8-25-19(30)15-5-1-2-6-15/h3-4,7,10-11,13,15H,1-2,5-6,8-9,12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHGRREPAYKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
The biological activity of this compound is primarily attributed to the pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological effects.
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Case Study : In vitro studies have demonstrated that similar compounds can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and DU145 (prostate cancer) through mechanisms involving the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways .
2. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been documented to exhibit anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : A study showed that related compounds could significantly reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to show effectiveness against bacterial strains, including resistant strains.
4. Additional Biological Activities
Other noted activities include:
- Antioxidant : Protects cells from oxidative stress.
- Analgesic : Provides pain relief through modulation of pain pathways.
- Antiviral : Inhibits viral replication in certain models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors (e.g., EGFR) leads to altered cellular responses.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The pyrazolo[3,4-d]pyrimidinone core is structurally analogous to pyrimido[4,5-d]pyrimidinones (e.g., compound 3b in ). Below is a comparative analysis:
Key Observations:
Core Flexibility vs.
Substituent Impact : The trifluoromethyl group in the target compound improves metabolic stability over the methoxy-piperazine substituent in 3b , which may enhance solubility but introduce pH-dependent ionization .
Functional Groups : The acrylamide in 3b suggests a covalent binding mechanism, absent in the target compound’s carboxamide side chain. This difference could influence selectivity and off-target effects.
Pharmacological Considerations (Extrapolated):
While direct activity data for the target compound is unavailable in the evidence, structural analogs like 3b are often explored as kinase inhibitors. The trifluoromethylbenzyl group in the target compound may enhance blood-brain barrier penetration compared to 3b ’s polar substituents. Conversely, 3b ’s acrylamide could confer prolonged target inhibition via covalent bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
